molecular formula C21H20N2O3S3 B4873143 Ethyl 2-(benzoylcarbamothioylamino)-5-ethyl-4-thiophen-2-ylthiophene-3-carboxylate

Ethyl 2-(benzoylcarbamothioylamino)-5-ethyl-4-thiophen-2-ylthiophene-3-carboxylate

Cat. No.: B4873143
M. Wt: 444.6 g/mol
InChI Key: KBNOQORZFDXCPN-UHFFFAOYSA-N
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Description

Ethyl 2-(benzoylcarbamothioylamino)-5-ethyl-4-thiophen-2-ylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics. This compound, with its unique structure, holds potential for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzoylcarbamothioylamino)-5-ethyl-4-thiophen-2-ylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzoyl isothiocyanate with an appropriate amine to form the benzoylcarbamothioyl intermediate. This intermediate is then reacted with ethyl 2-amino-5-ethyl-4-thiophen-2-ylthiophene-3-carboxylate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzoylcarbamothioylamino)-5-ethyl-4-thiophen-2-ylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Ethyl 2-(benzoylcarbamothioylamino)-5-ethyl-4-thiophen-2-ylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(benzoylcarbamothioylamino)-5-ethyl-4-thiophen-2-ylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene rings and the benzoylcarbamothioyl group play crucial roles in these interactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 2-aminothiophene share structural similarities.

    Benzoylcarbamothioyl Compounds: Compounds such as benzoylthiourea derivatives.

Uniqueness

Ethyl 2-(benzoylcarbamothioylamino)-5-ethyl-4-thiophen-2-ylthiophene-3-carboxylate is unique due to its combination of thiophene rings and the benzoylcarbamothioyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 2-(benzoylcarbamothioylamino)-5-ethyl-4-thiophen-2-ylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S3/c1-3-14-16(15-11-8-12-28-15)17(20(25)26-4-2)19(29-14)23-21(27)22-18(24)13-9-6-5-7-10-13/h5-12H,3-4H2,1-2H3,(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNOQORZFDXCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(S1)NC(=S)NC(=O)C2=CC=CC=C2)C(=O)OCC)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(benzoylcarbamothioylamino)-5-ethyl-4-thiophen-2-ylthiophene-3-carboxylate

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